Methiothepin
Description
Historical Context and Developmental Classification
Methiothepin, also known as Metitepine, is a dibenzothiepine derivative that was developed as a psychotropic agent. nih.govwikipedia.org During its preclinical evaluation, it demonstrated potential antipsychotic properties. nih.govtargetmol.com Chemically, it belongs to the tetracyclic class of compounds. wikipedia.org
Pharmacologically, this compound was classified as a non-selective antagonist, exhibiting activity at serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors. nih.govwikipedia.org Its development occurred during a period of intense investigation into the neurochemical basis of psychiatric disorders. Despite its potent and diverse biological activity, this compound was never marketed for clinical use and has remained exclusively a tool for scientific research. wikipedia.org
Role in Pharmacological Research and Drug Discovery Science
The primary utility of this compound in pharmacological research stems from its powerful and broad-spectrum antagonism of serotonin (5-HT) receptors. medchemexpress.com It binds with high affinity to a wide array of 5-HT receptor subtypes, making it a valuable, albeit non-selective, tool for studying the serotonergic system. medchemexpress.comnih.govtocris.com This lack of selectivity allows researchers to cast a wide net, investigating the general involvement of serotonin receptors in various physiological processes before using more specific agents to dissect the roles of individual subtypes.
This compound's binding profile has been extensively characterized, providing a clear understanding of its interaction with numerous targets. Its ability to potently block multiple 5-HT receptors has been instrumental in classifying new serotonergic ligands and in elucidating the complex pharmacology of this neurotransmitter system. nih.govtocris.com For instance, it has been employed in studies of nociception to explore the role of serotonin pathways in pain modulation. nih.gov Research has shown it can produce different effects on pain perception depending on the experimental model, suggesting it may act as both an antagonist and a partial agonist at different central serotonergic receptors. nih.gov Furthermore, studies have utilized this compound to investigate the mechanisms of neurotransmitter release, noting its ability to influence brain levels of serotonin and its metabolites. nih.govnasa.gov
Below is an interactive data table summarizing the receptor binding affinities of this compound for various serotonin receptor subtypes.
Scope and Significance of this compound in Contemporary Biomedical Research
In recent years, the scope of this compound research has expanded beyond classic neuropharmacology into new and significant areas, most notably oncology. cnrs.frhealtheuropa.com A pivotal discovery has been its ability to inhibit the Patched (Ptch1) membrane protein. cnrs.frhealtheuropa.comnews-medical.net The Patched protein is utilized by numerous cancer types—including melanoma, adrenocortical carcinoma, and breast cancer—to expel chemotherapeutic agents from the cell, a mechanism that contributes to multi-drug resistance. cnrs.frhealtheuropa.com
Research has demonstrated that this compound can block this efflux pump activity of Patched. cnrs.fr By doing so, it allows chemotherapy drugs like doxorubicin (B1662922) to accumulate within cancer cells, thereby enhancing their cytotoxic effects and overcoming resistance. healtheuropa.comresearchgate.net Studies have shown that combining this compound with standard chemotherapies (such as doxorubicin, vemurafenib (B611658), and trametinib) can eliminate tumors more effectively than the chemotherapy agent alone, both in vitro and in vivo. healtheuropa.comresearchgate.netnih.gov Importantly, this combination did not appear to increase the cardiotoxicity associated with doxorubicin. healtheuropa.com
This discovery has opened a new avenue for this compound's application. Current research efforts are focused on optimizing the molecule to enhance its specificity for the Patched protein while eliminating its broad antagonist effects on serotonin receptors, which are responsible for its psychoactive properties. cnrs.frhealtheuropa.com
Beyond oncology, this compound continues to be used in neuroscience to probe the function of serotonergic systems in complex processes. For example, it has been used to investigate the role of 5-HT receptors in memory and in modulating the activity of neural circuits in the basal ganglia. nih.gov It has also been studied for its potential to suppress human ovarian cancer cell growth by inducing apoptosis and disrupting mitochondrial metabolism. proquest.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFTICUTYVZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044000 | |
| Record name | Metitepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20229-30-5 | |
| Record name | Methiothepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metitepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metitepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METITEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Classification and Structural Features Relevant to Research
Structural Classification within Chemical Compound Groups
Methiothepin's core structure places it within specific, well-defined chemical groups that are known for their interaction with the central nervous system.
This compound is chemically classified as a dibenzothiepine. nih.gov Its molecular architecture is built upon a 10,11-dihydrodibenzo[b,f]thiepine skeleton. This core is a tricyclic system consisting of two benzene (B151609) rings fused to a central seven-membered thiepine (B12651377) ring, which contains a sulfur atom. This foundational structure is a key feature in a variety of neurologically active compounds.
Due to its three-ring core, this compound is structurally analogous to tricyclic compounds, a class well-known for medications used to treat depression. mayoclinic.orgwebmd.comnih.gov These compounds, named for the three rings in their chemical structure, typically act by modulating neurotransmitters like serotonin (B10506) and norepinephrine. mayoclinic.orgnih.gov
This compound is also closely related to a range of tetracyclic compounds that share a similar dibenzo-fused central ring system. wikipedia.org These analogues often exhibit antipsychotic properties and include compounds such as:
Clozapine
Olanzapine
Quetiapine
Loxapine
Clotiapine
Clorotepine wikipedia.org
Key Structural Moieties Influencing Biological Activity
Specific functional groups, or moieties, attached to the dibenzothiepine framework are critical in defining this compound's interaction with biological targets and its resulting pharmacological activity.
A key feature of the this compound molecule is the methylthio group (-SCH3) attached to the dibenzothiepine nucleus. nih.gov This aryl sulfide moiety is specifically located at the 8-position of the tricyclic framework. The presence and position of sulfur-containing groups in such molecules are known to influence their binding affinity and selectivity for various receptors.
This compound incorporates a 4-methylpiperazin-1-yl substituent at the 10-position of its core structure. nih.gov The piperazine (B1678402) ring is a six-membered ring containing two nitrogen atoms at opposite positions and is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This moiety is frequently found in centrally acting agents, including antipsychotic and antidepressant drugs. nih.govnih.gov The basic nitrogen atoms of the piperazine ring can improve water solubility and bioavailability, and they often serve as a key interaction point for receptor binding. nih.gov
This compound is a chiral compound and is typically used in research as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (+)-methiothepin and (-)-methiothepin. guidetopharmacology.orgguidetopharmacology.org Research has demonstrated that these stereoisomers possess different pharmacological activities.
Studies on the 5-HT1D receptor in the guinea pig brain have shown stereoselective actions. The (-)-isomer of metitepine (an alternative name for this compound) showed a higher affinity for the 5-HT1D binding site than the (+)-isomer. nih.gov Furthermore, the (-)-isomer was more potent as an antagonist at the terminal 5-HT autoreceptor. nih.gov
Interactive Data Tables
Table 1: Receptor Binding Profile of this compound
The following table summarizes the binding affinity of this compound for various serotonin (5-HT) receptors, a key aspect of its research profile. High pKd and pKi values indicate strong binding affinity.
| Receptor Subtype | Binding Affinity (pKd) | Binding Affinity (pKi) |
| 5-HT1A | 7.10 medchemexpress.com | |
| 5-HT1B | 7.28 medchemexpress.com | |
| 5-HT1D | 6.99 medchemexpress.com | |
| 5-HT2A | 8.50 medchemexpress.com | |
| 5-HT2B | 8.68 medchemexpress.com | |
| 5-HT2C | 8.35 medchemexpress.com | |
| 5-HT5A | 7.0 nih.govmedchemexpress.com | |
| 5-HT6 | 8.74 medchemexpress.com | |
| 5-HT7 | 8.99 medchemexpress.com |
Data sourced from studies on rodent or cloned human receptors.
Table 2: Stereoselective Activity of this compound Enantiomers at 5-HT1D Receptors
This table compares the antagonist potency of the (+) and (-) isomers of this compound at the 5-HT1D receptor in guinea pig brain tissue.
| Isomer | Displacement of [125I]GTI Binding (Ki, nM) | Apparent Antagonist Potency (pA2) vs. 5-HT | Apparent Antagonist Potency (pA2) vs. Sumatriptan |
| (-)-Methiothepin | 18 nih.gov | 7.7 nih.gov | 8.0 nih.gov |
| (+)-Methiothepin | 64 nih.gov | 6.8 nih.gov | 7.1 nih.gov |
A lower Ki value indicates higher binding affinity. A higher pA2 value indicates greater antagonist potency.
Pharmacological Characterization and Receptor Binding Profiles
Serotonin (B10506) Receptor (5-HT) Antagonism
Methiothepin acts as an antagonist at numerous serotonin receptor subtypes, demonstrating significant affinity for members of both the 5-HT1 and 5-HT2 families. Its ability to block these receptors underlies its utility in investigating the roles of specific serotonergic pathways.
This compound exhibits considerable affinity for several subtypes within the 5-HT1 receptor family, acting as a non-selective antagonist.
This compound displays notable affinity for the 5-HT1A receptor. Studies have reported a pKd value of 7.10 for this interaction medchemexpress.commedchemexpress.com. Functional assays have indicated an IC50 of 16 nM caymanchem.combiomol.comglpbio.com and a pKi of 7.16 in relation to calcium responses researchgate.net. Furthermore, this compound has been observed to exhibit 'inverse agonist' behavior at 5-HT1A receptors, capable of inhibiting basal signaling nih.gov. Its binding to the 5-HT1A receptor has also been described as showing biphasic competition curves in certain experimental setups nih.gov.
The compound also demonstrates affinity for the 5-HT1B receptor subtype. Reported pKd values are 7.28 medchemexpress.commedchemexpress.com. Some studies indicate a very high affinity with a Ki value of 0.2 nM for the 5-HT1B receptor caymanchem.combiomol.comglpbio.com, although this value is notably lower than typically reported for other 5-HT1B ligands and may represent specific assay conditions or a potential classification nuance. This compound is recognized as a 5-HT1B antagonist oup.com.
This compound binds to the 5-HT1D receptor family with significant affinity, with a reported pKd of 6.99 medchemexpress.commedchemexpress.com. More specific characterization has identified its affinity for the 5-HT1D beta subtype, with a pKi of 7.86 nih.gov. Further investigations into recombinant human receptors have defined apparent dissociation constants (Kb) of 12 nM for the 5-HT1D alpha subtype and 3 nM for the 5-HT1D beta subtype nih.gov. These findings highlight this compound's capacity to discriminate between these closely related 5-HT1D receptor variants nih.gov.
This compound is characterized as a potent antagonist of 5-HT2 receptors, showing high affinity across the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.
The compound exhibits high affinity for the 5-HT2A receptor, with reported pKi values of 8.50 medchemexpress.commedchemexpress.com and 8.5 guidetopharmacology.org. Binding assays have yielded a Ki value of 3.16 nM for this receptor caymanchem.combiomol.comglpbio.com. This compound is broadly classified as a 5-HT2 antagonist, with reported pKi values ranging from 8.7 to 9.2 for the 5-HT2 family rndsystems.com. In functional studies examining cellular responses, this compound (at 1 µmol/L) effectively abolished the stimulatory effect of serotonin on thrombin receptor mRNA expression, demonstrating a significant inhibitory effect of 91.4±12.5% ahajournals.org.
Receptor Binding Data Table
The following table summarizes the reported binding affinities of this compound to various serotonin receptor subtypes based on available literature.
| Receptor Subtype | Affinity Metric | Value | Unit | Source(s) |
| 5-HT1A | pKd | 7.10 | - | medchemexpress.commedchemexpress.com |
| 5-HT1A | IC50 | 16 | nM | caymanchem.combiomol.comglpbio.com |
| 5-HT1A | pKi | 7.16 | - | researchgate.net |
| 5-HT1B | pKd | 7.28 | - | medchemexpress.commedchemexpress.com |
| 5-HT1B | Ki | 0.2 | nM | caymanchem.combiomol.comglpbio.com |
| 5-HT1D | pKd | 6.99 | - | medchemexpress.commedchemexpress.com |
| 5-HT1D beta | pKi | 7.86 | - | nih.gov |
| 5-HT1D alpha | Kb | 12 | nM | nih.gov |
| 5-HT1D beta | Kb | 3 | nM | nih.gov |
| 5-HT2A | pKi | 8.50 | - | medchemexpress.commedchemexpress.com |
| 5-HT2A | Ki | 3.16 | nM | caymanchem.combiomol.comglpbio.com |
| 5-HT2A | pKi | 8.5 | - | guidetopharmacology.org |
| 5-HT2 (family) | pKi | 8.7-9.2 | - | rndsystems.com |
Binding and Antagonism at 5-HT2 Receptor Subtypes
5-HT2B Receptor Interactions
This compound exhibits significant affinity for the serotonin 5-HT2B receptor. Studies have reported a high affinity for this receptor, with reported pKi values around 8.68 medchemexpress.comcaymanchem.comglpbio.commedchemexpress.com. This indicates a strong binding interaction, classifying this compound as a potent modulator of 5-HT2B receptor activity.
5-HT2C Receptor Interactions and Inverse Agonism
The compound demonstrates potent affinity for the serotonin 5-HT2C receptor, with reported pKi values of approximately 8.35 medchemexpress.comcaymanchem.comglpbio.commedchemexpress.com. Importantly, this compound has been identified as an inverse agonist at the 5-HT2C receptor bmbreports.org. This classification suggests that this compound not only blocks the action of serotonin but also reduces the receptor's basal activity, a characteristic that distinguishes it from simple antagonists bmbreports.orgresearchgate.net. Structural analysis indicates that this compound binds predominantly to the lower orthosteric binding pocket (OBP) with minimal interactions in the extended binding pocket (EBP), contributing to its non-selective nature bmbreports.org.
Affinity for Other Serotonin Receptor Subtypes
This compound displays a broad affinity profile across several other serotonin receptor subtypes, underscoring its non-selective nature. Its interactions with the 5-HT5, 5-HT6, and 5-HT7 receptor families have been characterized through binding studies.
5-HT5A and 5-HT5B Receptor Interactions
This compound exhibits notable affinity for both the 5-HT5A and 5-HT5B receptors. For the 5-HT5A receptor, reported Kd values are approximately 7.0 medchemexpress.comcaymanchem.comglpbio.commedchemexpress.comebi.ac.ukrndsystems.com, indicating high affinity. Similarly, it shows strong affinity for the 5-HT5B receptor, with reported Kd values around 7.8 medchemexpress.comcaymanchem.comglpbio.commedchemexpress.comebi.ac.ukrndsystems.com. These findings highlight this compound's engagement with these less characterized serotonin receptor subtypes csic.esbiorxiv.org.
5-HT6 Receptor Affinity and Antagonism
The compound demonstrates high affinity for the serotonin 5-HT6 receptor, with reported Kd values of approximately 8.74 medchemexpress.comcaymanchem.comglpbio.commedchemexpress.comebi.ac.ukrndsystems.com. This potent interaction suggests this compound functions as a significant antagonist at this receptor. Its role in modulating 5-HT6 receptor activity is relevant to cognitive functions, as 5-HT6 receptor antagonists are being explored for treating cognitive dysfunction oup.com.
5-HT7 Receptor Affinity and Antagonism
This compound possesses high affinity for the serotonin 5-HT7 receptor, with reported Kd values around 8.99 medchemexpress.comcaymanchem.comglpbio.commedchemexpress.comebi.ac.ukrndsystems.com. It acts as an antagonist at this receptor, and studies have indicated that its inhibition of 5-HT7 receptor activity can be irreversible frontiersin.org. Other studies have reported pKi values in a similar range, such as 8.5 and 8.7 arvojournals.org, or a pKB of 9.6 nih.gov, reinforcing its potent antagonistic action.
Dopaminergic Receptor (D) Antagonism
Data Tables
The following tables summarize the reported binding affinities of this compound for various serotonin receptor subtypes. Values are presented as pKi or pKd where available, reflecting the logarithmic measure of affinity.
Table 1: this compound Affinity for Serotonin Receptor Subtypes
| Receptor Subtype | Affinity Value (pKi/pKd) | Notes |
| 5-HT1A | 7.10 | Antagonist |
| 5-HT1B | 7.28 | Antagonist, Ki = 0.2 nM |
| 5-HT1C | 7.56 | Antagonist |
| 5-HT1D | 6.99 | Antagonist, selective for 5-HT1Dβ (rabbit) |
| 5-HT2A | 8.50 | Antagonist |
| 5-HT2B | 8.68 | Antagonist |
| 5-HT2C | 8.35 | Inverse Agonist |
| 5-HT5A | 7.0 | High Affinity, Antagonist |
| 5-HT5B | 7.8 | High Affinity, Antagonist |
| 5-HT6 | 8.74 | Antagonist |
| 5-HT7 | 8.99 | Antagonist, potentially irreversible |
Note: Affinity values are derived from various sources medchemexpress.comcaymanchem.comglpbio.commedchemexpress.comebi.ac.ukrndsystems.comarvojournals.org. Specific units (Ki or Kd) and experimental conditions may vary between studies.
Table 2: this compound Affinity for Dopamine (B1211576) Receptors
| Receptor Subtype | Affinity Value | Notes |
| Dopaminergic | Not specified | General Antagonist |
Compound List
this compound (Metitepine, Ro 8-6837)
Serotonin (5-HT)
Agonists (general term)
Antagonists (general term)
Inverse Agonists (general term)
Ergotamine
LSD (Lysergic acid diethylamide)
5-CT (5-carboxamidotryptamine)
Ritanserin
Ketanserin
SB-269970
Pimozide
Mesulergine
Clozapine
Spiperone
NAN-190
Risperidone
9-OH-risperidone
Bromocryptine
Lisuride
Metergoline
SB-258719
SB-271046
Org 37684
RS-102221
RS-127445
BW 723C86
Agomelatine
(+)-Butaclamol
WAY-100635
8-OH-DPAT
Buspirone
S15535
S14506
S14671
SCH23390
Ligand Binding Assays and Methodologies
Species-Specific Receptor Binding Variations
The pharmacological profiles of neurotransmitter receptors can exhibit significant variations across different species, a phenomenon that is crucial for understanding drug efficacy and for extrapolating findings from preclinical models to human physiology. This compound, a compound known for its broad activity at various serotonin (5-HT) receptor subtypes, also demonstrates species-specific differences in its receptor binding and inhibitory potencies. These variations can arise from subtle differences in amino acid sequences within the receptor binding pockets, leading to altered ligand-receptor interactions.
Serotonin (5-HT) Receptor Interactions Across Species
Research has indicated that this compound's affinity for certain serotonin receptor subtypes can differ between mammalian and invertebrate species, as well as between different mammalian species. For instance, studies comparing rabbit and human serotonin 5-HT1D receptors revealed that this compound displayed a high affinity (pKi = 7.86) and selectivity for the rabbit 5-HT1D beta receptor subtype nih.gov. While the amino acid sequences of rabbit and human 5-HT1D receptors show high identity, these subtle differences can influence ligand binding. Importantly, the study suggested that the pharmacological profiles of rabbit 5-HT1D receptors showed significant similarities to their human homologues, implying that rabbit models might offer relevant insights into human 5-HT1D receptor pharmacology nih.gov.
Further species-specific variations are evident when examining this compound's interaction with insect serotonin receptors. When tested against 5-HT7 receptors from different insect species, this compound exhibited notably different inhibitory potencies. It was significantly more potent against the 5-HT7 receptors of Apis mellifera (honey bee) and Plutella xylostella (diamondback moth), with IC50 values of 0.13 μM and 0.90 μM, respectively. In contrast, its potency was substantially lower against the 5-HT7 receptor from Tribolium castaneum (red flour beetle), with an IC50 of 7910 μM mdpi.com. These findings underscore the considerable divergence in receptor pharmacology that can occur even among invertebrate species.
In mammalian systems, this compound generally exhibits high affinity across a range of 5-HT receptor subtypes. For human 5-HT7 receptors, reported pKi values range from 8.5 to 11.1 depending on the specific assay and cell system used arvojournals.orgarvojournals.org. Similarly, it displays high affinity for human 5-HT2A, 5-HT2B, and 5-HT2C receptors, with pKi values around 8.5 medchemexpress.com. However, specific amino acid substitutions within a receptor can profoundly alter this compound's binding. For example, a mutation of tryptophan 327 to alanine (B10760859) in the human 5-HT1B receptor significantly reduced this compound's affinity by approximately 300-fold, while the affinity of serotonin itself remained largely unaffected nih.gov. This highlights the critical role of specific amino acid residues in determining the binding characteristics of ligands like this compound.
Interactions with Other Receptor Systems
Beyond serotonin receptors, this compound has also been investigated for its activity at other receptor targets, including dopamine receptors in insects. Studies on mosquito dopamine receptors (DARs) revealed species-specific differences in this compound's potency. While this compound inhibited the Anopheles gambiae dopamine receptor AgDOP2 with an IC50 of 0.56 nM, it demonstrated even higher potency (3-40 fold greater) against the AaDOP2 receptor from Aedes aegypti and the CqDOP2 receptor from Culex quinquefasciatus d-nb.inforesearchgate.net. These findings suggest that this compound's interaction with insect dopamine receptors is also subject to species-specific variations.
Data Tables
The following tables summarize the observed species-specific binding affinities and potencies of this compound for various receptor subtypes.
Table 1: this compound Affinity for Serotonin Receptor Subtypes Across Species
| Receptor Subtype | Species | Binding Assay Type | Affinity (Ki/Kd) | Reference |
| 5-HT1D beta | Rabbit | Radioligand binding | pKi = 7.86 | nih.gov |
| 5-HT1D | Human | Radioligand binding | pKi = 6.99 | medchemexpress.com |
| 5-HT1A | Human | Radioligand binding | pKd = 7.10 | medchemexpress.com |
| 5-HT1B | Human | Radioligand binding | pKd = 7.28 | medchemexpress.com |
| 5-HT1C | Human | Radioligand binding | pKd = 7.56 | medchemexpress.com |
| 5-HT5A | Human | Radioligand binding | pKd = 7.0 | medchemexpress.com |
| 5-HT5B | Human | Radioligand binding | pKd = 7.8 | medchemexpress.com |
| 5-HT6 | Human | Radioligand binding | pKd = 8.74 | medchemexpress.com |
| 5-HT7 | Human | Radioligand binding | pKd = 8.99 | medchemexpress.com |
| 5-HT7 | Human (CEPI-17-CL4) | Functional antagonist | pKi = 8.5 | arvojournals.org |
| 5-HT7 | Human (P-CEPI) | Functional antagonist | pKi = 8.7 | arvojournals.org |
| 5-HT7 | Human (Cloned) | Radioligand binding | pKi = 11.1 | arvojournals.org |
| 5-HT1B | Human (W327A mutant) | Mutagenesis study | Affinity reduced ~300-fold | nih.gov |
Note: pKi and pKd values are negative logarithms of the inhibition or dissociation constants, respectively. Higher values indicate greater affinity.
Table 2: this compound Inhibitory Potency Against Insect 5-HT7 Receptors
| Insect Species | Receptor Type | Assay Type | IC50 Value | Reference |
| Mythimna separata | 5-HT7 | Functional antagonist | 62.86 μM | mdpi.com |
| Apis mellifera | 5-HT7 | Functional antagonist | 0.13 μM | mdpi.com |
| Plutella xylostella | 5-HT7 | Functional antagonist | 0.90 μM | mdpi.com |
| Tribolium castaneum | 5-HT7 | Functional antagonist | 7910 μM | mdpi.com |
Note: IC50 is the concentration of inhibitor required to inhibit the specific binding or functional response by 50%. Lower values indicate higher potency.
Table 3: this compound Potency Against Mosquito Dopamine Receptors (DARs)
| Mosquito Species | Receptor Type | Assay Type | Potency/Affinity Metric | Value | Reference |
| Anopheles gambiae | AgDOP2 | IP1 accumulation assay | IC50 | 0.56 nM | researchgate.net |
| Aedes aegypti | AaDOP2 | IP1 accumulation assay | Potency relative to AgDOP2 | Higher (3-40x) | d-nb.info |
| Culex quinquefasciatus | CqDOP2 | IP1 accumulation assay | Potency relative to AgDOP2 | Higher (3-40x) | d-nb.info |
Note: Potency is indicated by IC50 values (lower values signify higher potency) or relative potency comparisons.
These species-specific variations in receptor binding profiles are critical considerations for preclinical drug development and for interpreting results obtained from animal models. They highlight the need for careful selection of model systems and for understanding how receptor evolution influences drug-target interactions.
Compound List:
this compound
Serotonin (5-HT)
Ketanserin
8-OH-DPAT
Am-5-HT
5-CT
5-MT
Sumatriptan
Amitriptyline
Amperozide
Chlorprothixene
Mianserin
Spiperone
SB-258719
WAY-100635
Prazosin
Methysergide
Butaclamol
SB-269970
Oxymetazoline
Rilmenidine
AgDOP2
AaDOP2
CqDOP2
hD1
Molecular and Cellular Mechanisms of Action
Modulation of G Protein-Coupled Receptor (GPCR) Signaling
Methiothepin's interaction with various subtypes of serotonin (B10506) receptors, which are classic examples of G protein-coupled receptors (GPCRs), is central to its mechanism of action. wikipedia.org As a non-selective antagonist, it binds to a wide array of 5-HT receptors, including those coupled to inhibitory G proteins (Gαi/o). medchemexpress.com
Inhibition of Adenylyl Cyclase Activity
Many serotonin receptor subtypes, particularly within the 5-HT1 and 5-HT5 families, are coupled to the Gαi/o signaling pathway. mdpi.comnih.gov Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). nih.gov By acting as an antagonist or inverse agonist at these receptors, this compound can modulate this signaling cascade. In its role, this compound would block the constitutive activity or the agonist-induced activation of Gαi/o-coupled 5-HT receptors. pnas.org This blockade would, in turn, prevent the inhibition of adenylyl cyclase, leading to a relative increase or maintenance of intracellular cAMP levels that would otherwise be suppressed.
Conformational Changes in Receptor Structures upon Binding (e.g., TM6 Shifts)
The binding of a ligand to a GPCR induces specific conformational changes in the receptor's structure, which are critical for signal transduction. The movement of the transmembrane helices (TMs), particularly TM6, is a hallmark of receptor activation and inactivation. In the case of this compound, its binding as an inverse agonist to the 5-HT1B receptor has been shown to induce a distinct conformational state. researchgate.net
Structural studies have revealed that upon binding, this compound pushes key residues within the binding pocket, such as W3276.48, F3306.51, and F3316.52 on TM6. researchgate.netbmbreports.org This action leads to an inward shift of TM6, a characteristic feature of an inactive GPCR conformation. bmbreports.org This contrasts with the action of an agonist, which typically induces an outward movement of the cytoplasmic end of TM6, a necessary step for G protein coupling and activation. bmbreports.org By stabilizing this inactive conformation, this compound effectively prevents the receptor from engaging with and activating its downstream G protein effectors. pnas.org
| Receptor Subtype | Binding Affinity (pKd or pKi) |
|---|---|
| 5-HT1A | 7.10 (pKd) |
| 5-HT1B | 7.28 (pKd) |
| 5-HT1D | 6.99 (pKd) |
| 5-HT2A | 8.50 (pKi) |
| 5-HT2B | 8.68 (pKi) |
| 5-HT2C | 8.35 (pKi) |
| 5-HT5A | 7.0 (pKd) |
| 5-HT6 | 8.74 (pKd) |
| 5-HT7 | 8.99 (pKd) |
Data sourced from MedchemExpress. medchemexpress.com
Interaction with Membrane Transport Proteins and Efflux Pumps
Beyond its effects on GPCRs, this compound has been identified as an inhibitor of specific membrane transport proteins, which has significant implications for its use in combination with other therapeutic agents.
Inhibition of Patched (Ptch1) Protein Efflux Activity
Recent research has uncovered a novel mechanism of action for this compound involving the inhibition of the Patched (Ptch1) protein. nih.govnih.gov Ptch1, a receptor in the Hedgehog signaling pathway, also functions as a multidrug efflux pump, contributing to chemotherapy resistance in various cancers. nih.govnih.gov this compound has been shown to directly inhibit the drug efflux activity of Ptch1. nih.govresearchgate.net This inhibition is of particular interest as Ptch1 utilizes the proton motive force to expel drugs, a mechanism distinct from the ATP-dependent action of ABC transporters. nih.gov
Implications for Cellular Accumulation of Co-administered Compounds
The inhibition of Ptch1's efflux activity by this compound has profound consequences for the intracellular concentration of co-administered chemotherapeutic drugs. nih.gov By blocking the pumping action of Ptch1, this compound enhances the cellular accumulation of these drugs in cancer cells that overexpress this transporter. nih.govresearchgate.net For instance, studies have demonstrated that this compound significantly increases the cytotoxic, pro-apoptotic, and anti-proliferative effects of doxorubicin (B1662922) in various cancer cell lines, including adrenocortical carcinoma and melanoma. nih.govnih.gov This enhanced efficacy is attributed to the increased intracellular retention of doxorubicin, allowing it to reach concentrations sufficient to induce cancer cell death. nih.govmdpi.com
Effects on Intracellular Homeostasis and Organelle Function
Research has shown that this compound can induce mitochondrial dysfunction. nih.govnih.gov This is characterized by a depolarization of the mitochondrial membrane and an overload of mitochondrial Ca2+. nih.govnih.gov Such disruptions in mitochondrial function can lead to a decrease in ATP production and oxidative phosphorylation, ultimately compromising the energy metabolism of the cell. nih.gov
Furthermore, this compound has been observed to induce endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein folding and calcium homeostasis. The induction of ER stress by this compound suggests an interference with these vital cellular processes. In addition to its effects on mitochondria and the ER, this compound has also been shown to induce changes in the expression of proteins associated with autophagy, a cellular process for degrading and recycling cellular components. nih.gov
| Organelle | Observed Effect | Reference |
|---|---|---|
| Mitochondria | Depolarization of mitochondrial membrane, increased mitochondrial Ca2+ levels, decreased ATP production | nih.govnih.gov |
| Endoplasmic Reticulum | Induction of ER stress | nih.gov |
| Autophagosomes | Changes in the expression of autophagy-related proteins | nih.gov |
Mitochondrial Dysfunction and Depolarization
A primary cellular effect of this compound is the induction of mitochondrial dysfunction. nih.gov Research in human ovarian and prostate cancer cells has demonstrated that this compound treatment leads to the depolarization of the mitochondrial membrane. nih.govnih.gov This depolarization signifies a loss of the mitochondrial membrane potential (ΔΨm), which is crucial for maintaining proper mitochondrial function, particularly for the process of oxidative phosphorylation. The loss of membrane potential is a key indicator of mitochondrial damage and a trigger for apoptosis, or programmed cell death. In ovarian cancer cells, the depolarization of the mitochondrial membrane was observed to be dose-dependent. nih.gov
Regulation of Mitochondrion-Specific Calcium Levels
Concurrent with mitochondrial membrane depolarization, this compound disrupts mitochondrial calcium homeostasis. Mitochondria play a vital role in sequestering calcium ions (Ca²⁺) to regulate intracellular signaling and function. However, studies have shown that this compound promotes an influx of Ca²⁺ into the mitochondria, leading to increased mitochondrion-specific Ca²⁺ levels and, in some cases, mitochondrial Ca²⁺ overload. nih.govnih.govnih.gov This excessive accumulation of mitochondrial calcium is a significant stressor that can exacerbate mitochondrial dysfunction, contribute to the opening of the mitochondrial permeability transition pore, and further promote apoptotic pathways. mdpi.com
Interactive Table: Effect of this compound on Mitochondrial Parameters in Ovarian Cancer Cells
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| ES2 | 0, 5, 10, 15 | Dose-dependent depolarization of mitochondrial membrane | nih.gov |
| OV90 | 0, 5, 10, 20 | Dose-dependent depolarization of mitochondrial membrane | nih.gov |
| ES2 | Not specified | Significant increase in mitochondrial Ca²⁺ concentration | nih.gov |
| OV90 | Not specified | Significant increase in mitochondrial Ca²⁺ concentration | nih.gov |
Induction of Endoplasmic Reticulum Stress
The cellular effects of this compound extend to the endoplasmic reticulum (ER), the primary site for protein synthesis and folding. Research has indicated that this compound treatment induces changes in the expression of proteins associated with ER stress. nih.gov While the precise mechanisms are still under investigation, this suggests that this compound disrupts the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. nih.gov This organelle-specific stress can activate the unfolded protein response (UPR), a signaling network that can ultimately trigger apoptosis if the stress is severe or prolonged.
Modulation of Cellular Metabolic Pathways
By disrupting mitochondrial function, this compound fundamentally alters the metabolic landscape of the cell. These changes reflect a shift in how cells generate energy and synthesize necessary molecules.
Impact on Oxidative Phosphorylation
A direct consequence of this compound-induced mitochondrial dysfunction is the impairment of oxidative phosphorylation (OXPHOS). nih.gov As the mitochondrial membrane potential is essential for the function of the electron transport chain and ATP synthase, its depolarization by this compound leads to a decrease in OXPHOS activity. nih.gov This reduction in mitochondrial respiration curtails the cell's primary mechanism for efficient energy production.
Alterations in ATP Production
Interactive Table: Metabolic Effects of this compound in Cancer Cells
| Cellular Process | Effect of this compound | Consequence | Reference |
| Oxidative Phosphorylation | Decreased | Reduced mitochondrial respiration | nih.gov |
| ATP Production | Decreased | Cellular energy depletion | nih.govnih.gov |
Metabolic Shifting in Cellular Systems
The inhibition of mitochondrial respiration and ATP production by this compound forces a metabolic reprogramming within the cell. Cancer cells, in particular, often exhibit a high degree of metabolic plasticity. scienceopen.com When mitochondrial oxidative phosphorylation is compromised, cancer cells often increase their reliance on glycolysis to generate ATP, a phenomenon known as the Warburg effect. scienceopen.comoncotarget.com The metabolic disruption caused by this compound, characterized by decreased mitochondrial respiration and ATP production, is consistent with a forced metabolic shift. nih.gov This adaptation, while allowing for short-term survival, is less efficient and can make cancer cells vulnerable to further metabolic interventions.
Influence on Neurotransmitter Synthesis, Release, and Autoregulation
This compound exerts a significant influence on the serotonergic system by modulating the synthesis, release, and autoregulation of serotonin (5-HT). Its mechanisms involve direct interaction with receptors that control serotonin release and indirect effects on the availability of serotonin's precursor, tryptophan.
This compound is recognized as a potent antagonist of serotonin autoreceptors, particularly those located on presynaptic nerve terminals. nih.gov These autoreceptors, when activated by serotonin in the synapse, initiate a negative feedback loop that inhibits further serotonin release. clinpgx.org By blocking these receptors, this compound disrupts this feedback mechanism, leading to an enhanced release of serotonin.
Research conducted on rat hypothalamus slices demonstrated that this compound increases the electrically stimulated overflow of pre-loaded radiolabeled serotonin ([³H]5-HT) in a concentration-dependent manner. nih.gov This finding suggests that by antagonizing terminal autoreceptors, this compound facilitates a greater release of the neurotransmitter upon neuronal firing. Further studies have identified the guinea pig terminal 5-HT autoreceptor as a 5-HT1D receptor, and the (-)-isomer of this compound was shown to be more effective than the (+)-isomer at enhancing the stimulated release of [³H]5-HT. nih.gov
Interestingly, the stimulatory effect of this compound on serotonin release can be reversed by other terminal 5-HT autoreceptor antagonists like alprenolol (B1662852) and metergoline. nih.gov This has led to the proposal that this compound may act as an inverse agonist at the terminal 5-HT autoreceptor, meaning it produces an effect opposite to that of an agonist, rather than simply blocking the agonist's effect. nih.gov
In vivo microdialysis studies have further confirmed this action. Local perfusion of this compound in the frontal cortex of rats enhanced the potassium-evoked release of 5-HT. nih.gov It also prevented the decrease in both basal and evoked serotonin release that occurs after repeated administration of high doses of serotonin reuptake inhibitors like fluoxetine (B1211875) and dexfenfluramine. nih.gov This highlights its role in modulating the dynamic processes that control serotonin levels and release at the nerve terminal. nih.gov
| Parameter | Observation | Implication |
| Effect on Evoked 5-HT Release | Increases electrically or potassium-evoked release of 5-HT. nih.govnih.gov | Blocks inhibitory feedback, enhancing neurotransmitter release. |
| Interaction with Agonists | Attenuates the inhibitory effects of 5-HT at the terminal autoreceptor. nih.gov | Functions as a classic antagonist. |
| Pharmacological Profile | Considered a terminal 5-HT autoreceptor antagonist; potentially an inverse agonist. nih.gov | Actively promotes a state of enhanced release capability. |
| Stereoisomer Activity | The (-) isomer is more effective than the (+) isomer in enhancing 5-HT release. nih.gov | The antagonistic action is stereoselective. |
This compound administration leads to a notable elevation of both tryptophan and 5-hydroxyindole (B134679) (serotonin and its metabolite, 5-hydroxyindoleacetic acid) levels in the brain. nih.govnih.gov This effect is not solely due to its receptor antagonist properties but also involves a systemic influence on the availability of tryptophan, the essential amino acid precursor for serotonin synthesis. frontiersin.orgmdpi.com
The mechanism for increased brain tryptophan involves a change in plasma amino acid patterns. nih.gov this compound increases the ratio of plasma tryptophan concentration relative to the sum of other large neutral amino acids that compete with it for transport across the blood-brain barrier. nih.gov This shift may be partly mediated by a this compound-induced increase in plasma insulin. nih.gov Additionally, this compound reduces the proportion of tryptophan that is bound to albumin in the circulation, thereby increasing the amount of free tryptophan available for uptake into the brain. nih.gov
Studies have shown that the elevation in brain tryptophan, 5-hydroxytryptophan (B29612), and 5-hydroxyindoles resulting from a tryptophan load is significantly potentiated by pre-treatment with this compound. nih.gov This potentiation is attenuated when valine, a competing amino acid, is co-administered with tryptophan, supporting the role of competitive transport in this compound's mechanism. nih.gov
| Substance | Effect of this compound Administration | Underlying Mechanism |
| Brain Tryptophan | Elevated. nih.gov | Increased plasma tryptophan to competing amino acids ratio; decreased plasma albumin binding. nih.gov |
| Brain 5-Hydroxyindoles (5-HT + 5-HIAA) | Elevated. nih.gov | Increased availability of the precursor, tryptophan, coupled with continued neuronal activity. nih.gov |
| 5-Hydroxytryptophan | Potentiated increase when co-administered with a tryptophan load. nih.gov | Enhanced uptake and synthesis from the increased availability of tryptophan. nih.gov |
While increasing the availability of brain tryptophan is a key part of this compound's action, this alone is not sufficient to explain the increase in 5-hydroxyindole synthesis. The integrity of nerve impulse flow in serotonergic neurons is also a critical requirement. nih.gov
This has been demonstrated in experiments involving spinal cord transection in rats. Following transection, this compound failed to increase 5-hydroxyindole levels in the caudal segment of the spinal cord, where nerve impulse flow from the brain was eliminated. nih.govnih.gov In contrast, the cranial portion of the spinal cord, which remained connected to the brain and had ongoing neuronal activity, still exhibited enhanced tryptophan uptake and 5-hydroxyindole synthesis after treatment with this compound and tryptophan. nih.gov
These findings indicate that the mechanism by which this compound elevates 5-hydroxyindole levels is twofold: it increases the substrate (tryptophan) availability in the brain and requires ongoing neuronal firing to facilitate the conversion of this precursor into serotonin. nih.gov While enhanced tryptophan uptake can proceed in the presence of minimal neuronal activity, the synthesis of 5-hydroxyindoles is impaired when nerve impulse flow is abolished. nih.gov
Other Investigated Cellular Signaling Pathways
This compound is a non-selective antagonist, and its activity is not confined to the serotonin receptor system. wikipedia.org It also demonstrates antagonist properties at dopamine (B1211576) and adrenergic receptors, which implies an interaction with other major neurotransmitter signaling pathways. wikipedia.orgnih.gov
As a non-selective serotonin receptor antagonist, this compound interacts with a wide array of 5-HT receptor subtypes, many of which are coupled to distinct intracellular signaling cascades. nih.govmedchemexpress.commedchemexpress.com For example:
5-HT1 Receptors: Many subtypes within this family, such as 5-HT1A and 5-HT1D, are coupled to Gi/o proteins. clinpgx.org Antagonism at these receptors would interfere with the inhibition of adenylyl cyclase, thereby affecting intracellular levels of cyclic AMP (cAMP). clinpgx.org
5-HT2 Receptors: The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C), at which this compound shows high affinity, is coupled to Gq/11 proteins. medchemexpress.commedchemexpress.com These receptors activate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net By blocking these receptors, this compound can inhibit this signaling cascade. researchgate.net
Therefore, while direct investigation into this compound's effect on every cellular pathway is not exhaustive, its known receptor binding profile indicates a broad influence on multiple second messenger systems that are fundamental to neuronal communication and function.
| Receptor Family | Associated Signaling Pathway | Effect of this compound Antagonism |
| Serotonin 5-HT1 Receptors | Gi/o-protein coupled; inhibition of adenylyl cyclase. clinpgx.org | Prevents the agonist-mediated decrease in cAMP. |
| Serotonin 5-HT2 Receptors | Gq-protein coupled; activation of Phospholipase C (PLC). researchgate.net | Prevents the agonist-mediated production of IP3 and DAG. researchgate.net |
| Dopamine Receptors | Primarily G-protein coupled pathways. | Acts as an antagonist. nih.gov |
| Adrenergic Receptors | Primarily G-protein coupled pathways. | Acts as an antagonist. wikipedia.org |
Preclinical Research Applications and Experimental Models
In Vivo Animal Models and Research Paradigms
Neuroscience and Neuropharmacology Research
Studies on Brain Cerebral Activation and Neural Rhythms (e.g., RSA, LVFA)
Research utilizing Methiothepin has explored its effects on sleep-wake cycles and electroencephalogram (EEG) power spectra in animal models. In rats, this compound at a dose of 0.1 mg/kg i.p. partially blocked the increase in waking induced by the selective serotonin (B10506) reuptake inhibitor zimeldine. However, a higher dose of 2.0 mg/kg i.p. administered alone profoundly altered sleep architecture, significantly increasing slow-wave sleep stage 1 (SWS-1) while reducing waking, SWS stage 2 (SWS-2), and REM sleep. This resulted in a marked increase in total slow-wave sleep (TSWS), with evidence suggesting facilitated spindle activity and antagonized slow wave activity. This dose also induced cataleptic behavior in rats oup.comnih.gov.
In cats, this compound administered intraperitoneally (1-7.5 mg/kg) induced total insomnia, dose-dependently suppressing deep slow-wave sleep (SWS2) and paradoxical sleep (PS) for durations of 10-30 hours. When administered via the fourth ventricle (20 µg), it selectively suppressed PS for 6-7 hours. Furthermore, in cats pretreated with p-chlorophenylalanine (PCPA) to induce insomnia, this compound (2.5 mg/kg i.p.) administered before 5-hydroxytryptophan (B29612) (5-HTP) significantly delayed the onset of PS and altered its pattern, suggesting a complex interaction with serotonergic pathways regulating sleep nih.gov.
Table 5.2.1.1.1: Effects of this compound on Sleep-Wake Stages and Behavior in Rats
| Dose (mg/kg, i.p.) | Waking | SWS-1 | SWS-2 | REM Sleep | TSWS | Behavior | Citation |
| 0.1 | Blocked zimeldine-induced increase | - | - | - | - | No effect | oup.comnih.gov |
| 2.0 | Reduced | Profoundly Increased | Reduced | Reduced | Markedly Increased | Cataleptic behavior | oup.comnih.gov |
Table 5.2.1.1.2: Effects of this compound on Sleep-Wake Stages in Cats
| Dose/Route | Condition | Waking | SWS-2 | REM Sleep (PS) | Duration of Suppression | Notes | Citation |
| 1-7.5 mg/kg (i.p.) | Normal Cats | Total Insomnia | Suppressed (dose-related) | Suppressed (dose-related) | 10-30 h (this compound) | nih.gov | |
| 20 µg (4th Ventricle) | Normal Cats | - | - | Selectively Suppressed | 6-7 h | nih.gov | |
| 2.5 mg/kg (i.p.) + 5-HTP | PCPA-pretreated Cats | - | No SWS | Increased latency, periodic | 7h latency, 10h periodic | nih.gov |
Investigation of Neurotransmitter Systems in Animal Models
This compound's broad serotonergic antagonism has been instrumental in understanding the role of serotonin in various neurochemical processes. In mice, this compound (0.1 mg/kg) significantly antagonized the locomotor hyperactivity induced by methamphetamine, suggesting a role for 5-HT1B/1D receptors in this stimulant effect. This effect was specific, as this compound alone did not alter spontaneous locomotor activity jpp.krakow.plnih.govjpp.krakow.pl. In contrast, other 5-HT antagonists like methysergide (B1194908) (5-HT2A/2B) or ondansetron (B39145) (5-HT3) potentiated methamphetamine-induced hyperactivity, while NAN-190 (5-HT1A) and mianserin (B1677119) (5-HT2C) also showed antagonistic effects jpp.krakow.plnih.gov.
In the marine mollusk Aplysia, this compound has been used to probe the mechanisms of synaptic plasticity. It effectively blocked 5-HT-induced spike broadening in sensory neurons, a process mediated by the adenylyl cyclase-cAMP pathway nih.govnih.govphysiology.org. While it showed a modest, non-significant reduction in 5-HT-induced synaptic facilitation via the PLC-PKC cascade, it also reduced basal excitability of sensory neurons at higher concentrations, potentially through mechanisms independent of 5-HT receptor antagonism physiology.orgnih.gov. This compound also blocked immediate 5-HT-induced hyperexcitability and inhibited the expression of long-term hyperexcitability (LTH) induced by nerve stimulation when applied during testing nih.gov.
Table 5.2.1.2.1: this compound's Modulation of Methamphetamine-Induced Locomotor Activity in Mice
| Drug Combination | Effect on Locomotor Activity | Significance | Notes | Citation |
| Methamphetamine (1.5 mg/kg) alone | Significant Increase | P<0.05 | jpp.krakow.plnih.govjpp.krakow.pl | |
| This compound (0.1 mg/kg) + Methamphetamine (1.5 mg/kg) | Significant Reduction | P<0.05 | Reduced at 10-40 min and 70-90 min; this compound alone had no effect | jpp.krakow.plnih.govjpp.krakow.pl |
Table 5.2.1.2.2: this compound's Effects on Aplysia Sensory Neuron Plasticity
| Process | 5-HT Effect | This compound Effect (100 µM) | Relevant Pathway | Notes | Citation |
| Spike Broadening | Induced | Blocked | AC-cAMP | nih.govnih.govphysiology.org | |
| Synaptic Facilitation (depressed synapses) | Induced | Modest, nonsignificant reduction | PLC-PKC | nih.govphysiology.org | |
| Basal Excitability | - | Reduced | - | At higher concentrations; possibly independent of 5-HT receptors | physiology.orgnih.gov |
| Immediate Hyperexcitability (post 5-HT) | Induced | Blocked | - | nih.gov | |
| Expression of LTH (24h post-nerve stimulation) | Induced | Inhibited | - | When applied during testing | nih.gov |
Evaluation in Behavioral Models of Central Nervous System Function (e.g., forced swim test, locomotor activity)
As detailed above, this compound's effects on locomotor activity have been investigated in the context of stimulant-induced behaviors. It antagonized methamphetamine-induced hyperactivity in mice at a dose of 0.1 mg/kg jpp.krakow.plnih.govjpp.krakow.pl. Conversely, this compound at higher doses (2.0 mg/kg) induced cataleptic behavior in rats oup.comnih.gov. Furthermore, this compound demonstrated high efficacy in blocking phencyclidine (PCP)-induced locomotor stimulation in mice without affecting spontaneous activity nih.gov.
Table 5.2.1.3.1: this compound's Effects on Behavioral Models
| Model | This compound Effect | Dose | Species | Notes | Citation |
| Methamphetamine-induced Locomotor Activity | Antagonized Hyperactivity | 0.1 mg/kg | Mice | Significantly reduced at specific intervals. | jpp.krakow.plnih.govjpp.krakow.pl |
| Spontaneous Locomotor Activity | No effect | Higher doses | Mice | jpp.krakow.plnih.govjpp.krakow.pl | |
| Cataleptic Behavior | Induced | 2.0 mg/kg | Rats | oup.comnih.gov | |
| PCP-induced Locomotor Stimulation | Highly effective blockade | Not specified | Mice | Did not decrease spontaneous activity. | nih.gov |
Role in Myoclonus Models and Serotonergic System Dysfunction
While direct studies on myoclonus models using this compound were not identified in the search results, its potent antagonism of serotonin receptors, particularly 5-HT2A and 5-HT2C, positions it as a relevant compound for investigating serotonergic system dysfunction. Serotonin plays a critical role in motor control, and dysregulation of its pathways is implicated in various movement disorders, including myoclonus. This compound's ability to modulate serotonergic neurotransmission, as evidenced by its effects on sleep and general behavior, suggests its potential utility in models where serotonergic imbalances contribute to abnormal motor activity. Its action in blocking 5-HT-induced hyperexcitability in Aplysia nih.gov further supports its role in modulating neural excitability relevant to motor control.
Modulation of Synaptic Transmission and Neuronal Excitability (e.g., snail premotor interneurons)
This compound has been extensively used to investigate synaptic plasticity and neuronal excitability in invertebrate models, particularly in snails (Helix and Aplysia). In Helix premotor interneurons, this compound application decreased the resting membrane potential in intact snails kpfu.rukpfu.ru. In trained snails, while it also decreased the membrane potential, subsequent 5-HT application failed to restore it to baseline levels, suggesting a modification of the 5-HT receptor system due to learning kpfu.rukpfu.ru. This compound also prevented post-tetanic potentiation and significantly reduced the amplitude of excitatory postsynaptic potentials (EPSPs) during long-term potentiation (LTP) induction in snail CNS researchgate.netresearcher.life. The weakening of potentiation caused by this compound could be prevented by co-administering histone deacetylase inhibitors, highlighting the interplay between serotonergic signaling and epigenetic mechanisms in synaptic plasticity researchgate.netresearcher.life.
In Aplysia sensory neurons, this compound blocked 5-HT-induced spike broadening mediated by the AC-cAMP pathway nih.govnih.govphysiology.org and reduced basal excitability at higher concentrations physiology.orgnih.gov. It also showed a modest, non-significant effect on 5-HT-induced synaptic facilitation mediated by the PLC-PKC cascade nih.govphysiology.org.
Table 5.2.1.5.1: this compound's Effects on Snail/Mollusk Neuron Electrophysiology and Synaptic Plasticity
| Process | Species | This compound Effect | Notes | Relevant Pathway | Citation |
| Membrane Potential (Premotor Interneurons) | Helix Snail | Decreased | Intact snails | kpfu.rukpfu.ru | |
| Membrane Potential (Premotor Interneurons) | Helix Snail | Decreased; subsequent 5-HT failed to restore | Trained snails | kpfu.rukpfu.ru | |
| Post-tetanic Potentiation (Premotor Interneurons) | Helix Snail | Prevented | Acetylcholine-evoked current | kpfu.ruresearchgate.net | |
| Long-Term Potentiation (LTP) EPSPs | Helix Snail CNS | Drastically declined | researchgate.netresearcher.life | ||
| LTP (EPSPs) with HDAC inhibitors | Helix Snail CNS | Weakening prevented | Co-application with NaB or TSA | researchgate.netresearcher.life | |
| Basal Excitability (Sensory Neurons) | Aplysia | Reduced | At higher concentrations; possibly independent of 5-HT receptors | physiology.orgnih.gov | |
| Spike Broadening (Sensory Neurons) | Aplysia | Blocked | AC-cAMP | nih.govnih.govphysiology.org | |
| Synaptic Facilitation (Depressed Synapses) | Aplysia | Modest, nonsignificant reduction | PLC-PKC | nih.govphysiology.org |
Learning and Memory Studies (e.g., snail defensive response sensitization, olfactory memory in honey bees)
This compound has demonstrated significant impacts on learning and memory processes in both snails and honey bees. In snails, it disrupted the acquisition of defensive response sensitization and the consolidation of associative reflexes researchgate.net. Furthermore, it impaired the reactivation of associative memory in food aversion conditioning, leading to amnesia, although repeated training could overcome this deficit nih.gov. Its application to trained snail interneurons altered their response to 5-HT, suggesting a role in the neural modifications underlying learned behaviors kpfu.runih.gov.
In honey bees, this compound, often used in combination with other antagonists, has been shown to enhance differential learning in aversive olfactory conditioning tasks nih.gov. It also increased sting responsiveness in aversive responsiveness tests, indicating its influence on the processing of noxious stimuli and potentially on aversive learning nih.gov. Studies suggest that serotonergic signaling is key for aversive learning in bees, and this compound's antagonism of these receptors plays a role in modulating these behaviors universite-paris-saclay.fruniversite-paris-saclay.fr.
Table 5.2.1.6.1: this compound's Effects on Learning and Memory in Snails
| Learning Paradigm | This compound Effect | Notes | Citation |
| Acquisition of Sensitization (Defensive Reaction) | Disrupted | researchgate.net | |
| Consolidation of Associative Reflexes | Disrupted | researchgate.net | |
| Reactivation of Associative Memory (Food Aversion) | Impaired (caused amnesia) | Repeated training facilitated re-acquisition. | nih.gov |
| 5-HT effects on trained interneurons | Blocked/Altered | Affects membrane and threshold potentials. | kpfu.runih.gov |
Table 5.2.1.6.2: this compound's Effects on Learning and Memory in Honey Bees
| Learning Paradigm | This compound Effect | Notes | Citation |
| Aversive Olfactory Conditioning (PER) | Enhanced differential learning (in cocktail) | nih.gov | |
| Aversive Responsiveness (Sting Responsiveness) | Increased | Dose-dependent effect noted. | nih.gov |
Oncology and Cancer Biology Research
This compound has emerged as a compound with significant potential in oncology research. Studies have demonstrated its ability to suppress cancer cell growth and induce apoptosis across various cancer types, often by targeting cellular metabolism and overcoming drug resistance mechanisms.
In ovarian cancer cells (e.g., ES2, OV90), this compound was confirmed to suppress cell viability and induce apoptosis. It also caused mitochondrial dysfunction, characterized by mitochondrial membrane depolarization and increased mitochondrion-specific Ca2+ levels, leading to metabolic disruption, including decreased ATP production and impaired oxidative phosphorylation x-mol.netnih.govcornell.edumdpi.comnih.gov. Furthermore, this compound interfered with vascular development in zebrafish embryos, suggesting an anti-angiogenic effect, and improved the anti-cancer efficacy of paclitaxel (B517696) x-mol.netnih.govcornell.edumdpi.comnih.gov.
Research on prostate cancer cells revealed that this compound induces apoptotic cell death by mediating oxidative stress (hydrogen peroxide production) and mitochondrial Ca2+ overload nih.gov. It also affected proteins related to endoplasmic reticulum stress and autophagy and potentially inhibited metastasis by reducing cell migration nih.gov.
This compound has also shown promise in overcoming chemotherapy resistance. It inhibits the efflux activity of the Patched (Ptch1) protein in adrenocortical carcinoma (ACC) cells, thereby enhancing the cytotoxic, pro-apoptotic, anti-proliferative, and anti-clonogenic effects of doxorubicin (B1662922) (DXR) unica.itnih.govcnrs.fr. In vivo studies with ACC xenografts showed that combining this compound with DXR significantly inhibited tumor growth more effectively than DXR alone, by increasing DXR accumulation specifically within tumors without increasing cardiotoxicity unica.itnih.govcnrs.fr. This compound also proved effective in overcoming resistance in BRAFV600E melanoma cells to targeted therapies like vemurafenib (B611658) and trametinib (B1684009) by enhancing their cytotoxicity and inhibiting cell migration mdpi.comresearchgate.net. Additionally, it enhanced the sensitivity of melanoma cells to cisplatin (B142131) and oxaliplatin (B1677828) mdpi.com.
Table 5.2.2.1: this compound's Effects on Ovarian Cancer Cells
| Effect | Cell Lines | Notes | Citation |
| Suppression of Viability | ES2, OV90 | x-mol.netnih.govcornell.edumdpi.comnih.gov | |
| Induction of Apoptosis | ES2, OV90 | x-mol.netnih.govcornell.edumdpi.comnih.gov | |
| Mitochondrial Dysfunction | ES2, OV90 | Mitochondrial membrane depolarization; increased mitochondrion-specific Ca2+ levels | x-mol.netnih.govcornell.edumdpi.comnih.gov |
| Metabolic Disruption | ES2, OV90 | Decreased ATP production; reduced oxidative phosphorylation | x-mol.netnih.govcornell.edumdpi.comnih.gov |
| Inhibition of Angiogenesis | Zebrafish embryos | Interferes with vascular development | x-mol.netnih.govcornell.edumdpi.comnih.gov |
| Enhancement of Paclitaxel's Anti-Cancer Effect | Ovarian Cancer | x-mol.netnih.govcornell.edumdpi.comnih.gov |
Table 5.2.2.2: this compound's Role in Enhancing Chemotherapy Efficacy
| Chemotherapy Drug | Cancer Type/Cells | This compound's Action | Outcome | Citation |
| Doxorubicin (DXR) | Adrenocortical Carcinoma (ACC) | Inhibits Ptch1 efflux; enhances cytotoxicity, pro-apoptotic, anti-proliferative, anti-clonogenic effects | Inhibited tumor growth more significantly (in vivo); enhanced DXR accumulation in tumors; no cardiotoxicity increase | unica.itnih.govcnrs.fr |
| Doxorubicin (DXR) | Melanoma (MeWo, WM9S, WM9R) | Inhibits Ptch1 efflux; enhances cytotoxicity | Increased cytotoxicity against resistant cells | mdpi.com |
| Vemurafenib | BRAFV600E Melanoma | Enhances cytotoxicity; inhibits migration | Overcomes resistance; more efficient migration inhibition | mdpi.comresearchgate.net |
| Trametinib | BRAFV600E Melanoma | Enhances cytotoxicity | Overcomes resistance | mdpi.com |
| Cisplatin | Melanoma | Enhances sensitivity | Increased cytotoxic effect | mdpi.com |
| Oxaliplatin | Melanoma | Enhances sensitivity | Increased cytotoxic effect | mdpi.com |
| Paclitaxel | Ovarian Cancer | Improves anti-cancer effect | x-mol.netnih.govcornell.edumdpi.comnih.gov |
Compound List
this compound
Zimeldine
Serotonin (5-HT)
Acetylcholine
Noradrenaline
MK-801 (Dizocilpine Maleate)
Cycloheximide
Mianserin
Methysergide
Ondansetron
NAN-190
Ketanserin
Spiperone
Metergoline
Fluphenazine
Clozapine
Cyproheptadine
Risperidone
Ritanserin
GR-113808
Olanzapine
Ro-04-6790
RS-102221
SB-204070
Quipazine
Cinanserin
Fenfluramine
Paclitaxel
Doxorubicin (DXR)
Vemurafenib
Trametinib
Cisplatin
Oxaliplatin
Prazosin
5,6/5,7-DHT
5-HTP
L-tryptophan
Sumatriptan
5-carboxamidotryptamine (B1209777) (5-CT)
MDL 72222
Phentolamine
GR 43175
ICS 205-930
WAY 100635
Isamoltane
Pyrilamine
Zinc
Indomethacin
Cimetidine
Ranitidine
4-methyl histamine
Mepyramine
Tegaserod
Panicein A hydroquinone (B1673460)
Methcathinone
3-fluoromethcathinone (B604977)
SCH 23390
Eticlopride
Methiopropamine
Amoxapine
Batelapine
Clorotepine
Clotiapine
Loxapine
Metiapine
Oxyprothepin
Perathiepin
Perlapine
Quetiapine
Tampramine
Tenilapine
NH300094
Cardamonin
PMA/Ionomycin
IκB kinase β
SNARE
Syk
PLCγ1
Akt
ERK
Src family tyrosine kinases
Inhibition of Chemotherapy Resistance in Cancer Cell Lines
This compound has demonstrated a notable capacity to overcome chemotherapy resistance in various cancer cell lines, particularly those overexpressing the Hedgehog receptor Patched (Ptch1). Ptch1 is known to function as a multidrug transporter, actively expelling chemotherapeutic agents like doxorubicin from cancer cells, thereby conferring resistance mdpi.comcnrs.frresearchgate.netmedicalnewstoday.com. Research has shown that this compound can inhibit this drug efflux activity mediated by Ptch1 mdpi.commdpi.comnih.govmdpi.com. This inhibition leads to increased accumulation of chemotherapeutic drugs within cancer cells, enhancing their efficacy. Studies specifically highlight this compound’s effectiveness in melanoma cells, including those resistant to vemurafenib, a targeted therapy for BRAFV600E melanoma mdpi.comnih.govunica.it. Furthermore, this compound has shown promise in increasing the efficacy of doxorubicin against adrenocortical carcinoma (ACC) cells, which also express Ptch1 inovotion.comnih.gov.
Synergistic Effects with Chemotherapeutic Agents
This compound exhibits synergistic effects when combined with several standard chemotherapeutic agents, amplifying their anti-cancer activity. In ovarian cancer models, this compound, when used in combination with paclitaxel, a cornerstone of ovarian cancer chemotherapy, was shown to improve the anti-cancer effect of paclitaxel, significantly reducing ovarian cancer cell viability mdpi.comnih.govnih.govx-mol.netsciprofiles.comkorea.ac.kr. This compound also enhances the sensitivity of melanoma cells to platinum-based drugs like cisplatin and oxaliplatin, significantly decreasing their IC50 values mdpi.comresearchgate.net. Its combination with doxorubicin has been shown to be more potent than doxorubicin alone in various cancer types, including melanoma and adrenocortical carcinoma, by fostering drug accumulation within cancer cells and improving treatment efficiency mdpi.comcnrs.frmedicalnewstoday.com.
Suppression of Cancer Cell Viability and Apoptosis Induction
This compound directly suppresses the viability and proliferation of cancer cells, while also inducing apoptosis (programmed cell death). In ovarian cancer cell lines (ES2 and OV90), this compound treatment led to a dose- and time-dependent reduction in cell viability, with LC50 values determined at 15.31 μM for ES2 and 14.01 μM for OV90 cells after 72 hours mdpi.comnih.gov. This compound treatment also induced apoptosis in these cells, evidenced by increased caspase activation and PARP cleavage mdpi.comnih.gov. Similarly, this compound mesylate has been shown to induce apoptotic cell death in human prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction, leading to increased hydrogen peroxide production and mitochondrial calcium overload nih.gov. In human placental choriocarcinoma cells, this compound also attenuated mitochondrial function and induced endoplasmic reticular stress, reducing oxidative phosphorylation and causing metabolic shifting, ultimately mitigating proliferation and inducing DNA fragmentation and caspase activation bioscientifica.com.
Interference with Angiogenesis in Developmental Models
This compound has demonstrated anti-angiogenic properties, interfering with vascular development. Studies utilizing transgenic zebrafish embryos, which express green fluorescent protein (GFP) in endothelial cells, revealed that this compound treatment inhibited fluorescence signals in key vascular structures such as the inner optic circle, dorsal longitudinal vein, yolk sac, and caudal vein mdpi.comnih.govresearchgate.net. These findings suggest that this compound may possess anti-angiogenic effects relevant to the tumor microenvironment, potentially contributing to anti-metastatic functions in cancer mdpi.comnih.govresearchgate.net.
Developmental Biology and Regeneration Studies
Influence on Regenerative Growth and Cell Proliferation
This compound has been investigated for its role in regenerative processes. In studies focusing on the arm regeneration of the crinoid Antedon mediterranea, this compound, as an antagonist of serotonin receptors, was found to affect regeneration. Exposure to this compound caused a general delay in regenerative growth and histological anomalies in the muscle tissues of the stump. Crucially, it also led to a marked reduction in cell proliferation in both the regenerating tissue and the stump cambridge.orgresearchgate.netsorbonne-universite.fr. This indicates that this compound can negatively influence regenerative growth and cell proliferation by modulating serotonin signaling pathways, which are known to be involved in these processes cambridge.orgresearchgate.netprobiologists.com.
Effects on Morphogenesis and Differentiation Processes
Serotonin signaling, which this compound modulates, is implicated in morphogenetic signaling during crucial developmental and regenerative processes, including differentiation cambridge.orgbiorxiv.org. While direct studies detailing this compound's specific effects on morphogenesis and differentiation in broad developmental contexts are less detailed in the provided search results, its known influence on cell proliferation and tissue anomalies in regeneration suggests a potential impact on these processes. For instance, the observed histological anomalies and delayed growth in crinoid arm regeneration under this compound treatment point towards disruptions in normal developmental patterning and cellular differentiation cambridge.orgresearchgate.net. Furthermore, research in zebrafish embryos indicates this compound's interference with vascular development, a key aspect of morphogenesis mdpi.comnih.govresearchgate.net.
Compound List
this compound
Doxorubicin
Cisplatin
Oxaliplatin
Paclitaxel
Vemurafenib
Trametinib
Structure Activity Relationship Sar Studies and Analogue Development
Elucidation of Pharmacophores for Receptor Binding
Understanding the pharmacophore of methiothepin is crucial for designing novel compounds with tailored receptor affinities. This compound's tricyclic structure, featuring a central thiepin ring fused to two benzene (B151609) rings, confers a specific three-dimensional conformation that interacts with the binding pockets of various 5-HT receptors.
Studies have identified key interactions contributing to this compound's binding. For instance, at the 5-HT1A receptor, this compound has been shown to form a salt bridge with the residue Asp116 and engage in cation-π interactions with Phe112 researchgate.net. These interactions suggest that the protonated amine in this compound is critical for anchoring to the negatively charged Asp116, while aromatic residues like Phe112 contribute to binding through π-π stacking or cation-π interactions.
Further insights come from structural analyses of this compound bound to other 5-HT receptor subtypes. For the 5-HT1e receptor, this compound's pharmacophore extends deeper into the transmembrane (TM) core compared to other ligands, interacting with residues in TM3, TM5, and TM6 biorxiv.orgbmbreports.org. This deeper engagement implies that the extended tricyclic system plays a significant role in occupying a larger portion of the binding pocket, contributing to its affinity and, in some cases, its non-selective profile bmbreports.org. Computational predictions for 5-HT2C receptors also indicate interactions within the TM helices, involving residues in TM3, TM5, and TM6, highlighting the importance of these regions in accommodating this compound's structure nih.gov.
Identification of Residues Critical for Ligand Binding and Selectivity
The development of selective receptor ligands relies on identifying specific amino acid residues within the receptor binding site that dictate differential affinities. For this compound, several residues have been implicated in its interactions and selectivity profile.
At the 5-HT1A receptor, Asp116 and Phe112 are identified as critical for binding, forming electrostatic and cation-π interactions, respectively researchgate.net. In the context of the 5-HT1e receptor, residue F3086.52 has been noted to interact with this compound biorxiv.org. Additionally, residue E3116.55 in the 5-HT1e receptor has been highlighted in discussions regarding ligand selectivity; its bulkier side chain compared to similar residues in other 5-HT receptor subtypes (like 5-HT7) can lead to unfavorable interactions with certain ligand moieties, potentially influencing binding affinity and selectivity bmbreports.org. While this specific example pertains to 5-CT, the principle underscores the importance of residues at position 6.55 in determining ligand interactions and selectivity across the 5-HT receptor family.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations have been instrumental in dissecting this compound's interactions with its target receptors and guiding the design of new analogues. These computational techniques allow researchers to visualize potential binding poses, predict binding affinities, and understand the molecular basis of ligand-receptor recognition.
Studies have employed homology modeling, molecular docking, and molecular dynamics (MD) simulations to investigate this compound's binding to various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1e, 5-HT2C, and 5-HT5A biorxiv.orgnih.govnih.govfrontiersin.orgbiorxiv.orgmdpi.com. For instance, docking studies have refined homology models of the 5-HT1A receptor to identify putative binding sites, with this compound serving as a reference ligand to validate these models nih.gov. Similarly, this compound has been used as a reference compound in docking studies for the 5-HT1B receptor, aiding in the identification of binding modes for other ligands frontiersin.org. Computational predictions for 5-HT2C receptors have also utilized docking to elucidate this compound's binding pose, revealing interactions with key transmembrane helices nih.gov. These modeling approaches provide a structural framework for understanding SAR and designing new compounds with improved properties.
Synthesis and Evaluation of Conformationally Restricted Analogues
The development of conformationally restricted analogues is a common strategy in medicinal chemistry to enhance receptor affinity, selectivity, and metabolic stability by reducing the entropic penalty associated with ligand binding. While direct synthesis and evaluation of conformationally restricted this compound analogues are less extensively detailed in the provided literature, the principle has been applied in related serotonin (B10506) receptor ligand research.
Studies on other 5-HT receptor ligands have explored conformationally restricted scaffolds, such as fused indole (B1671886) systems, to improve binding to the 5-HT6 receptor tandfonline.com. These studies involve synthesizing analogues with rigidified structures and evaluating their binding affinities, often using this compound as a reference compound or positive control tandfonline.com. Conformational studies of this compound itself, alongside other 5-HT1A receptor ligands, have been used to define pharmacophores and three-dimensional receptor maps, indirectly informing the design of analogues with specific conformational preferences nih.gov. The general approach involves synthesizing analogues where specific bonds or ring systems are constrained, followed by in vitro assays to assess their binding and functional activities.
Development of More Selective Receptor Ligands
This compound's broad affinity across multiple 5-HT receptor subtypes, while useful for initial characterization, necessitates SAR studies aimed at achieving greater selectivity. The goal is to develop compounds that preferentially bind to a specific receptor subtype, thereby minimizing off-target effects and potentially improving therapeutic efficacy.
This compound exhibits significant binding affinities across a range of 5-HT receptors, as summarized in Table 1. Its non-selective nature is evident from its potent antagonism of 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors, with nanomolar affinities caymanchem.com.
Table 1: this compound Binding Affinities at Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki or Kd) |
|---|---|
| 5-HT1A | Ki = 0.2 nM |
| 5-HT1B | Ki = 0.2 nM |
| 5-HT2A | Ki = 3.16 nM |
| 5-HT2B | Ki = 2.08 nM |
| 5-HT2C | Ki = 4.46 nM |
| 5-HT5A | Kd = 100 nM |
| 5-HT5B | Kd = 15.8 nM |
| 5-HT6 | Kd = 1.8 nM |
Data compiled from caymanchem.com. Note: IC50 values are also reported for 5-HT1A and 5-HT1B in caymanchem.com, with IC50 for 5-HT1A being 16 nM.
SAR studies have focused on modifying this compound's structure to enhance selectivity for specific subtypes. For example, research into 5-HT7 receptor ligands has identified derivatives with high affinity and selectivity over other 5-HT receptors nih.govsci-hub.se. Similarly, studies on 5-HT1A receptor ligands have explored structural modifications to achieve biased agonism or improved selectivity nih.govacs.orgucl.ac.uk. The identification of critical residues and the application of molecular modeling are key strategies employed to guide these optimization efforts towards developing ligands with precise receptor targeting.
Optimization Strategies for Specific Biological Targets (e.g., Ptch1)
Beyond its interactions with monoamine receptors, this compound has emerged as a significant modulator of other biological pathways, notably the Hedgehog signaling pathway via its interaction with the Patched 1 (Ptch1) receptor. Ptch1 is a transmembrane protein involved in regulating cell growth and differentiation, and its dysregulation is implicated in various cancers.
This compound has been identified as an inhibitor of Ptch1's drug efflux activity researchgate.netmdpi.comnih.govnih.govresearchgate.net. This inhibitory action enhances the efficacy of chemotherapeutic agents, such as doxorubicin (B1662922) and vemurafenib (B611658), in cancer cells. Specifically, this compound has been shown to increase the cytotoxic, pro-apoptotic, and anti-proliferative effects of doxorubicin on adrenocortical carcinoma (ACC) cells researchgate.netmdpi.comnih.gov. Furthermore, it has demonstrated efficacy in overcoming resistance to doxorubicin in ACC cells and has also been shown to enhance the cytotoxicity of vemurafenib and trametinib (B1684009) in melanoma cells, including those that have developed resistance to BRAFV600E inhibitors researchgate.net.
These findings highlight this compound's role in a novel therapeutic strategy aimed at combating chemotherapy resistance by targeting Ptch1-mediated drug efflux. The optimization strategies in this context involve developing more potent and selective Ptch1 inhibitors that leverage this compound's mechanism of action. While this compound itself is a non-selective 5-HT receptor antagonist, its activity against Ptch1 represents a distinct pharmacological property that can be explored for anticancer applications. The identification of this compound alongside astemizole (B1665302) and panicein A hydroquinone (B1673460) as efficient Ptch1 inhibitors underscores the potential for developing new therapeutic agents by targeting this efflux mechanism nih.govresearchgate.net.
Compound List:
this compound
Pimethixene
Setiptiline
Risperidone
Aripiprazole
Cariprazine
Ritanserin
Spiperone
(S)-(-)-Propranolol
Buspirone
MDL 72832
5-HT
Metergoline
Ergotamine
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
5-carboxyamidotryptamine
Ketanserin
Zotepine
Astemizole
Panicein A hydroquinone (PAH)
Vemurafenib
Trametinib
SB 258719
SB 269970
5-CT
CP-94253
Emodin-8-O-β-d-glucopyranoside (EG)
LSD
Psilocybin
Naltrexone
Naloxone
Doxorubicin
Methotrexate
Temozolomide
N-arylsulfonyl-3-aminoalkoxy indoles
Phenylpiperazine-hydantoin derivatives
Phenylalkylamine derivatives
Dopamine (B1211576) D2 receptor antagonists
Analytical Methodologies for Methiothepin in Research
Detection and Quantification in Biological Matrices
The accurate determination of methiothepin in biological samples is crucial for pharmacokinetic studies and understanding its distribution and effects within biological systems. Research has explored its presence and effects in various biological contexts, including cell lines and tissue preparations.
Studies investigating the effects of this compound on ovarian cancer cells have reported its cytotoxic concentration (LC50). For instance, in ES2 cells, the LC50 after 72 hours of treatment was determined to be 15.31 μM, while in OV90 cells, it was 14.01 μM nih.gov. These findings highlight the need for sensitive methods to quantify this compound in cellular environments.
In the context of neuroscience research, this compound has been utilized in brain slice preparations to study serotonin (B10506) signaling. For example, its application at 0.5 μM in rat brain slices did not alter serotonin release evoked by electrical stimulation jneurosci.org. While these studies focus on the functional effects of this compound rather than its direct quantification in brain tissue, they underscore its use in complex biological matrices. Furthermore, analytical methods developed for related compounds have provided parameters that are indicative of the sensitivity achievable for this compound. For example, in studies involving similar compounds, calibration curves for "Met" (potentially referring to this compound or a related analogue) ranged from 0.1 to 25 ng/mL in spiked mouse plasma and 0.5 to 250 ng/g in spiked mouse brain tissue. The limits of detection on-column were reported as 2.8 fmol in plasma and 3.5 fmol in brain tissue, with intra- and inter-day precisions generally below 10% researchgate.net.
| Biological Matrix | Analyte | Method Mentioned | Limit of Detection (on-column) | Precision (Intra-day) | Precision (Inter-day) | Reference |
| Mouse Plasma | Met | HPLC | 2.8 fmol | < 4.5% | < 9.7% | researchgate.net |
| Mouse Brain Tissue | Met | HPLC | 3.5 fmol | < 8.8% | < 7.2% | researchgate.net |
| Ovarian Cancer Cells (ES2) | This compound | Cell Viability Assay | LC50: 15.31 μM (72h) | N/A | N/A | nih.gov |
| Ovarian Cancer Cells (OV90) | This compound | Cell Viability Assay | LC50: 14.01 μM (72h) | N/A | N/A | nih.gov |
Spectroscopic Techniques
Spectroscopic methods are fundamental for the identification and characterization of chemical compounds, including this compound. Ultraviolet-Visible (UV-Vis) spectroscopy provides characteristic absorption profiles that can aid in its identification and purity assessment.
This compound (maleate) has a reported UV-Vis maximum absorption wavelength (λmax) at 276 nm caymanchem.com. This specific absorption peak is a key characteristic that can be utilized in conjunction with other analytical techniques for compound verification. While other spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, specific published data detailing their application to this compound's characterization are less prominent in the reviewed literature compared to its pharmacological actions. However, the UV-Vis data serves as a vital spectroscopic fingerprint.
| Technique | Compound | λmax (nm) | Notes | Reference |
| UV-Vis | This compound (maleate) | 276 | Maximum absorption wavelength | caymanchem.com |
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and quantification of this compound. These methods are widely employed to assess the purity of synthesized compounds and to measure their concentrations in various matrices.
HPLC methods for related compounds provide insights into typical analytical parameters. For instance, an HPLC method for methamphetamine utilized a Spherisorb ODS2 C18 column with a mobile phase composed of a methanol/triethylamine aqueous solution, a flow rate of 1.0 mL/min, and detection at 260 nm mdpi.com. Another study employing HPLC with fluorescence detection for related compounds involved an ODS column with a mobile phase of acetonitrile (B52724) and water (65:35, v/v) at a flow rate of 1.0 mL/min, with detection at excitation/emission wavelengths of 325/430 nm researchgate.net. These parameters illustrate the typical chromatographic conditions used for analyzing compounds with similar chemical structures and properties.
This compound itself is characterized by high purity, often reported as ≥98% as determined by HPLC sigmaaldrich.com. The compound's chemical formula is C20H24N2S2, and its molecular weight is approximately 356.55 g/mol medchemexpress.com. Its identification and quality control in research settings rely heavily on these established chromatographic techniques.
| Method Type | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Purity Assay | Reference |
| HPLC | ODS2 C18 | Methanol/Triethylamine aq. | 1.0 | 260 | ≥98% | mdpi.comsigmaaldrich.com |
| HPLC | ODS | Acetonitrile:Water (65:35) | 1.0 | Excitation: 325, Emission: 430 | N/A | researchgate.net |
Historical Context and Significance As a Research Tool
Early Characterization as a Psychotropic Agent
Methiothepin was initially developed as a psychotropic agent, belonging to the tricyclic or tetracyclic class of compounds. These agents are known to affect perception, mood, cognition, or behavior. While it was never marketed for clinical use, its early characterization highlighted its activity on serotonin (B10506) receptors, suggesting potential applications in treating psychiatric conditions like schizophrenia medicalnewstoday.comnih.govwikipedia.orgbioscientifica.com. Its classification as a neuroleptic agent indicates its early exploration within the realm of mental health research sigmaaldrich.cn.
Evolution of its Use as a Non-Selective Receptor Antagonist in Neuroscience
The pharmacological profile of this compound revealed it to be a non-selective antagonist across multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 nih.govtocris.commedchemexpress.comcaymanchem.com. It also exhibits affinity for dopamine (B1211576) and adrenergic receptors nih.govwikipedia.org. This broad receptor antagonism made it a useful tool for investigating the complex roles of these neurotransmitters in the central nervous system. Researchers have employed this compound to study the modulation of neuronal firing and neurotransmitter release, particularly in serotonergic pathways pnas.orgjneurosci.org. Its ability to block serotonin receptors has been instrumental in understanding the physiological effects of serotonin in various biological processes, from neuronal signaling to developmental processes in invertebrates biologists.comcambridge.orgpnas.orgbiologists.complos.org.
Contribution to Understanding Serotonergic and Dopaminergic Systems
This compound's significant impact lies in its contribution to understanding serotonergic and dopaminergic systems. As a potent serotonin receptor antagonist, it has been used to dissect the functions of specific 5-HT receptor subtypes. For instance, studies have shown that this compound can block serotonin-induced effects, helping to elucidate the mechanisms of serotonin signaling in the brain pnas.orgjneurosci.orgnih.gov. Its non-selective nature, however, requires careful interpretation of results, but it has been crucial in identifying the involvement of serotonin in processes such as learning, memory, and neural plasticity pnas.orgjneurosci.orgjneurosci.org. In the dopaminergic system, while its primary action is on serotonin receptors, its broad antagonism profile has occasionally led to its use in studies where interactions between neurotransmitter systems are being investigated, though its primary contribution is to serotonergic research pnas.orgjneurosci.orgjneurosci.org.
Table 1: this compound's Serotonin Receptor Antagonist Profile
| Receptor Subtype | Affinity Type | Value (nM) | Reference |
| 5-HT1A | Antagonist (IC50) | 16 | caymanchem.com |
| 5-HT1B | Antagonist (Ki) | 0.2 | caymanchem.com |
| 5-HT2A | Antagonist (Ki) | 3.16 | caymanchem.com |
| 5-HT2B | Antagonist (Ki) | 2.08 | caymanchem.com |
| 5-HT2C | Antagonist (Ki) | 4.46 | caymanchem.com |
| 5-HT5A | Antagonist (Kd) | 100 | caymanchem.com |
| 5-HT5B | Antagonist (Kd) | 15.8 | caymanchem.com |
| 5-HT6 | Antagonist (Kd) | 1.8 | caymanchem.com |
| 5-HT7 | Antagonist (Kd) | 1 | caymanchem.com |
Note: Values represent binding affinities and may vary slightly between studies and assay conditions.
Impact on Cancer Research as a Chemosensitizer
More recently, this compound has garnered attention for its potential impact on cancer research, specifically as a chemosensitizer. Studies have demonstrated that this compound can inhibit the drug efflux activity of the Patched (Ptch1) protein, which is over-expressed in many cancers and contributes to multidrug resistance (MDR) medicalnewstoday.commdpi.comcnrs.frnih.govmdpi.comunica.it. By blocking Ptch1's efflux mechanism, this compound promotes the accumulation of chemotherapeutic agents, such as doxorubicin (B1662922), within cancer cells, thereby enhancing their cytotoxicity medicalnewstoday.commdpi.comnih.govmdpi.com. This effect has been observed in various cancer types, including adrenocortical carcinoma, melanoma, colorectal cancer, and breast cancer mdpi.comnih.govmdpi.com. Furthermore, this compound has shown promise in overcoming resistance to targeted therapies, such as vemurafenib (B611658) and trametinib (B1684009) used in melanoma treatment mdpi.comnih.gov. Its ability to potentiate the efficacy of existing chemotherapies without increasing cardiotoxicity associated with agents like doxorubicin makes it a compound of significant interest for developing novel therapeutic strategies cnrs.frnih.gov. This compound's mechanisms in cancer cells also involve inducing mitochondrial dysfunction, reducing oxidative phosphorylation, and interfering with angiogenesis bioscientifica.comnih.govx-mol.net.
Table 2: this compound's Role in Overcoming Chemotherapy Resistance
| Cancer Type | Chemotherapeutic Agent | Mechanism of Action | Enhanced Efficacy Observed | Reference(s) |
| Adrenocortical Carcinoma | Doxorubicin | Inhibits Ptch1 efflux, increases intracellular accumulation | Yes | mdpi.comnih.govunica.it |
| Melanoma | Doxorubicin | Inhibits Ptch1 efflux, increases intracellular accumulation | Yes | mdpi.commdpi.com |
| Melanoma (BRAFV600E) | Vemurafenib | Enhances cytotoxicity, inhibits migration | Yes | mdpi.comnih.gov |
| Melanoma (BRAFV600E) | Trametinib | Enhances cytotoxicity | Yes | mdpi.comnih.gov |
| Ovarian Cancer | Paclitaxel (B517696) | Synergistic effect, suppresses viability | Yes | nih.govx-mol.net |
| Multiple Cancer Types | Doxorubicin | Inhibits Ptch1 efflux, enhances accumulation | Yes | mdpi.comnih.gov |
| Placental Choriocarcinoma | Paclitaxel | Synergistic effect, attenuates mitochondrial function | Yes | bioscientifica.com |
Compound List:
this compound (Metitepine)
Doxorubicin
Vemurafenib
Trametinib
Paclitaxel
Serotonin (5-HT)
Dopamine
Adrenergic receptors
Patched (Ptch1) protein
5-HT1A
5-HT1B
5-HT1C
5-HT1D
5-HT2A
5-HT2B
5-HT2C
5-HT5A
5-HT5B
5-HT6
5-HT7
Tryptophan
5-hydroxy-3-indolacetic acid (5-HIAA)
Ketanserin
Cinanserin
Metergoline
Cyproheptadine
8-OH-DPAT
RU 24969
Tegaserod
Paroxetine
Panicein A hydroquinone (B1673460)
WAY 100635
SB 221284
SB-269970
Prazosin
Alaproclate
6-nitroquipazine (B1217420) (DU 24565)
Raclopride
Tetrabenazine
5-carboxamidotryptamine (B1209777)
α-methylserotonin
Clozapine
Spiperone
5-MeOT
Tryptamine
Inmecarb
Future Directions in Methiothepin Research
Exploration of Undiscovered Pharmacological Targets
Methiothepin is primarily recognized as a non-selective antagonist across a broad range of serotonin (B10506) (5-HT) receptors, exhibiting high affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes, alongside significant interactions with 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 receptors medchemexpress.comwikipedia.orgguidetopharmacology.org. While this broad activity profile contributed to its historical limitations due to off-target effects researchgate.netresearchgate.net, it also presents opportunities for future research to uncover previously unrecognized biological targets. Emerging studies suggest this compound's potential in oncology, where it has shown efficacy in suppressing ovarian cancer cell growth by modulating cellular metabolism and inhibiting angiogenesis, indicating interactions with pathways governing energy production and vascularization mdpi.com. Furthermore, its capacity to inhibit the Hedgehog receptor Ptch1 and enhance the efficacy of various chemotherapeutic agents in melanoma cells points towards potential interactions with drug efflux mechanisms or related cellular processes mdpi.com. This compound also acts as an antagonist of the 5-HT-gated chloride channel MOD-1 in parasitic nematodes, suggesting a role in antiparasitic research by targeting a distinct biological pathway ukri.org. Future research should aim to systematically map this compound's complete interactome to identify and characterize these novel targets, thereby elucidating the mechanisms behind its diverse biological effects.
Advanced Structural Biology and Computational Studies
A deeper understanding of this compound's molecular interactions is critical for advancing its research potential. While detailed structural data for this compound bound to its primary targets are not extensively documented, advanced structural biology techniques offer significant promise. Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) maps of this compound complexed with key serotonin receptors, such as 5-HT2A or 5-HT6, or other identified targets like Ptch1 or the MOD-1 channel, would provide atomic-level insights into its binding modes and conformational influence mdpi.commdpi.comukri.org. Complementary computational studies are essential for this exploration. Molecular docking simulations can predict binding poses and affinities across a wide array of potential targets. Molecular dynamics simulations can further elucidate the dynamic nature of these interactions, revealing how this compound influences receptor or channel conformation over time. Additionally, quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can establish correlations between this compound's structural features and its observed biological activities, thereby guiding the rational design of more selective analogs researchgate.net. Computational approaches, including homology modeling and virtual screening, are already being applied to resolve binding sites for targets like the MOD-1 channel, underscoring their utility for this compound research ukri.org.
Development of Novel Research Tools Based on this compound Scaffold
The distinctive pharmacological profile of this compound, encompassing broad serotonin receptor antagonism and interactions with other cellular targets, positions its chemical scaffold as a valuable foundation for developing novel research tools. Modifications to the this compound structure could yield derivatives with enhanced selectivity for specific targets, such as particular 5-HT receptor subtypes or the MOD-1 channel. These selective derivatives could function as chemical probes for dissecting complex biological pathways. For instance, incorporating fluorescent tags, radioisotopes, or affinity labels (e.g., biotin) onto the this compound scaffold could facilitate the visualization of target localization, the quantification of target engagement in cellular assays, or the isolation of binding partners via affinity chromatography. The development of such tools is paramount for advancing the understanding of its targets' physiological roles and for screening new therapeutic candidates. This compound's current use as an antagonist in specific biological assays, such as blocking MOD-1 channel activity in nematode models, already demonstrates its utility as a research reagent ukri.org. Further development of this compound-based probes could significantly expand its application in pharmacological and biochemical investigations.
Investigation in Emerging Disease Models and Biological Pathways
This compound's diverse biological activities suggest its potential relevance in several emerging disease contexts and biological pathways that warrant further investigation. Its demonstrated ability to suppress ovarian cancer cell growth by impacting mitochondrial metabolism and angiogenesis mdpi.com, coupled with its capacity to inhibit Ptch1-mediated drug efflux and thereby enhance the efficacy of various chemotherapeutic agents in melanoma mdpi.com, highlights its potential as an adjuvant therapy in oncology. Future research could focus on evaluating this compound's efficacy in a broader range of preclinical cancer models, particularly those characterized by drug resistance or specific metabolic dependencies. The compound's antagonism of the 5-HT-gated chloride channel MOD-1 in nematodes ukri.org presents a promising avenue for developing novel antiparasitic agents, necessitating studies on its effectiveness against a wider spectrum of parasitic species and its precise mechanism of action within these organisms. Moreover, given the critical role of serotonin in neurological function, further exploration of this compound's effects in emerging disease models related to neuroinflammation, metabolic disorders affecting the brain, or conditions linked to mitochondrial dysfunction could reveal new therapeutic avenues. Its impact on cellular respiration and mitochondrial membrane potential mdpi.com also suggests potential investigations into its role in metabolic diseases or cellular aging pathways.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (pKd or pKi) | Reference |
| 5-HT1A | 7.10 (pKd) | medchemexpress.com |
| 5-HT1B | 7.28 (pKd) | medchemexpress.com |
| 5-HT1C | 7.56 (pKd) | medchemexpress.com |
| 5-HT1D | 6.99 (pKd) | medchemexpress.com |
| 5-HT2A | 8.50 (pKi) | medchemexpress.com |
| 5-HT2B | 8.68 (pKi) | medchemexpress.com |
| 5-HT2C | 8.35 (pKi) | medchemexpress.com |
| 5-HT5A | 7.0 (pKd) | medchemexpress.com |
| 5-HT5B | 7.8 (pKd) | medchemexpress.com |
| 5-HT6 | 8.74 (pKd) | medchemexpress.com |
| 5-HT7 | 8.99 (pKd) | medchemexpress.com |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining Methiothepin’s receptor binding kinetics, and how can these assays be optimized for reproducibility?
- Methodological Answer : Use radioligand displacement assays (e.g., 5-HT₁ receptor subtypes) with competitive binding curves to quantify affinity (Kᵢ). Optimize buffer conditions (pH, ion concentration) and validate using positive controls (e.g., serotonin). Reproducibility requires strict adherence to temperature (25°C) and incubation time (60–90 minutes) .
- Table 1 : Key Parameters for Radioligand Binding Assays
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Radioligand (³H-LSD) | 1–5 nM | Competes with this compound |
| Incubation Time | 90 minutes | Equilibrium binding |
| Nonspecific Binding | 10 μM Serotonin | Background signal subtraction |
Q. Which in vivo models are suitable for studying this compound’s effects on serotonergic pathways, and what variables require control?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard. Control variables: circadian rhythm, diet, and stress levels. Use microdialysis to measure extracellular serotonin in the prefrontal cortex. Pair with behavioral tests (e.g., forced swim test) to correlate neurochemical and phenotypic outcomes .
Q. How should researchers synthesize and characterize this compound to ensure purity and structural accuracy?
- Methodological Answer : Follow solid-phase synthesis protocols with Boc-protected intermediates. Characterize via ¹H/¹³C NMR (δ 7.2–7.4 ppm for aromatic protons) and HPLC-UV (>98% purity). Validate identity using high-resolution mass spectrometry (HRMS) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC₅₀/IC₅₀ with 95% confidence intervals. For repeated measures, apply mixed-effects models .
Q. Which analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., this compound-d₄) for plasma/brain homogenates. Validate sensitivity (LOQ: 0.1 ng/mL) and matrix effects (recovery >85%) per FDA guidelines .
Advanced Research Questions
Q. How can conflicting reports on this compound’s efficacy across neurological models be systematically evaluated?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Extract data from studies with comparable endpoints (e.g., receptor occupancy). Assess heterogeneity (I² statistic) and apply random-effects models. Use funnel plots to detect publication bias .
- Table 2 : Steps for Meta-Analysis of Contradictory Data
| Step | Action | Evidence Source |
|---|---|---|
| Literature Search | Define inclusion/exclusion criteria | |
| Data Extraction | Standardize effect sizes (Cohen’s d) | |
| Statistical Model | Random-effects meta-regression |
Q. What strategies resolve discrepancies in this compound’s pharmacokinetics across species?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to scale parameters (e.g., clearance, volume of distribution) from rodents to humans. Validate with allometric scaling and in vitro hepatocyte metabolism data .
Q. How can computational modeling complement experimental data to elucidate this compound’s mechanism?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS/AMBER) to analyze this compound’s binding stability in 5-HT₂A receptor homology models. Validate docking poses with mutagenesis studies (e.g., D155A mutants) .
Q. What controls are essential for investigating this compound’s off-target effects in high-throughput screens?
- Methodological Answer : Include counter-screens against unrelated targets (e.g., dopamine D₂ receptor) and use orthogonal assays (e.g., calcium flux vs. cAMP). Normalize data to Z’ factors (>0.5) to ensure assay robustness .
Q. How should longitudinal studies on this compound’s chronic effects mitigate confounding variables?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
